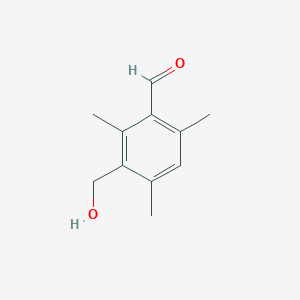

3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde

CAS No.: 137380-49-5

Cat. No.: VC2320959

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 137380-49-5 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde |

| Standard InChI | InChI=1S/C11H14O2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4-5,13H,6H2,1-3H3 |

| Standard InChI Key | GJSOCYDNDMREOL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1CO)C)C=O)C |

| Canonical SMILES | CC1=CC(=C(C(=C1CO)C)C=O)C |

Introduction

Chemical Identity and Structural Characteristics

3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde belongs to the chemical class of substituted benzaldehydes. It combines structural elements of both 2,4,6-trimethylbenzaldehyde (mesitaldehyde) and hydroxymethylated aromatics. The compound features a benzene ring with four substituents:

-

Three methyl groups at positions 2, 4, and 6

-

A hydroxymethyl (-CH₂OH) group at position 3

-

An aldehyde (-CHO) group, typically at position 1

Unlike the simpler and more common 2,4,6-trimethylbenzaldehyde (CAS: 487-68-3), which has a molecular formula of C₁₀H₁₂O and molecular mass of 148.20, 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde has an additional hydroxymethyl group, resulting in a molecular formula of C₁₁H₁₄O₂ and a higher molecular mass .

Comparison with Related Compounds

Table 1: Comparison of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde with Related Compounds

| Property | 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde | 2,4,6-Trimethylbenzaldehyde | 2,3,6-Trimethylbenzaldehyde |

|---|---|---|---|

| CAS RN | Not specified in search results | 487-68-3 | 34341-29-2 |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₀H₁₂O | C₁₀H₁₂O |

| Molecular Mass | 178.23 (calculated) | 148.20 | 148.20 |

| Functional Groups | Aldehyde, hydroxymethyl, methyl (×3) | Aldehyde, methyl (×3) | Aldehyde, methyl (×3) |

| Key Distinction | Contains hydroxymethyl group at position 3 | Symmetrical methyl substitution | Asymmetrical methyl distribution |

While 2,4,6-trimethylbenzaldehyde (also known as mesitaldehyde) has been extensively studied and characterized, the hydroxymethylated derivative possesses distinct chemical properties due to the presence of the additional hydroxyl group .

Physical and Chemical Properties

The physical and chemical properties of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde are influenced by both its aromatic core structure and its functional groups. By comparison with related compounds, we can infer several properties of this compound.

Chemical Reactivity

The compound's reactivity is defined by its two primary functional groups:

-

The aldehyde group, which can participate in:

-

Nucleophilic addition reactions

-

Oxidation to carboxylic acids

-

Reduction to primary alcohols

-

Condensation reactions (e.g., aldol, Schiff base formation)

-

-

The hydroxymethyl group, which can undergo:

-

Oxidation to formyl or carboxylic acid

-

Esterification

-

Etherification

-

Elimination reactions

-

The presence of the three methyl groups creates steric hindrance around the aldehyde group, potentially affecting its reactivity compared to less substituted benzaldehydes. This steric effect may influence reaction rates and selectivity in chemical transformations.

Synthesis and Preparation Methods

From 2,4,6-Trimethylbenzaldehyde

One potential route involves hydroxymethylation of 2,4,6-trimethylbenzaldehyde. This could be achieved through:

-

Formaldehyde condensation under basic conditions

-

Directed ortho-metallation followed by reaction with formaldehyde

-

Radical hydroxymethylation protocols

From Hydroxymethylated Precursors

Another approach would be to start with a hydroxymethylated precursor and introduce the aldehyde functionality:

-

Formylation of 3-(hydroxymethyl)-2,4,6-trimethylbenzene

-

Selective oxidation of a dimethylol derivative

Related Synthetic Methods

For context, the synthesis of the parent compound 2,4,6-trimethylbenzaldehyde has been well-documented. According to patent literature:

"The invention discloses a method for synthetizing 2,4,6-trimethyl benzaldehyde with mesitylene and dichloromethyl methyl ether under the catalysis of aluminum chloride anhydrous... The yield coefficient is over 88 percent, so that the 2,4,6-trimethyl benzaldehyde is possible to be applicable to the industrial production."

This Friedel-Crafts formylation approach could potentially be adapted for the synthesis of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde by:

-

Protection of the hydroxymethyl group

-

Formylation reaction

-

Deprotection of the hydroxymethyl group

Alternatively, a sequential approach could be employed, starting from p-cresol derivatives similar to the reported synthesis of 3,4,5-trimethoxybenzaldehyde:

This multi-step approach demonstrates the feasibility of introducing multiple functional groups onto a benzene ring in a controlled manner.

Applications and Uses

Synthetic Applications

3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde serves as a versatile building block in organic synthesis. Its bifunctional nature, with both aldehyde and hydroxyl groups, makes it valuable for the construction of more complex molecules.

Some potential synthetic applications include:

-

Synthesis of heterocyclic compounds through cyclization reactions

-

Formation of Schiff bases and related nitrogen-containing compounds

-

Preparation of polymeric materials through reactions involving both functional groups

-

Construction of dendrimers and other precisely structured macromolecules

Pharmaceutical Applications

The compound may serve as a precursor in pharmaceutical synthesis. Many bioactive compounds contain substituted aromatic rings with various functional groups. The hydroxymethyl and aldehyde groups provide convenient handles for further functionalization and connection to other molecular fragments.

Based on the structural features of the compound, potential pharmaceutical applications could include:

-

Synthesis of anti-inflammatory agents

-

Development of antimicrobial compounds

-

Preparation of enzyme inhibitors

-

Construction of drug delivery systems

Material Science Applications

In material science, compounds with multiple functional groups can be utilized as:

-

Crosslinking agents in polymer chemistry

-

Precursors for specialty coatings

-

Components in sensor technologies

-

Building blocks for self-assembling materials

Analytical Characterization

Spectroscopic Identification

The identification and characterization of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde would typically involve several spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would be expected to show:

-

A singlet at approximately 9.5-10.0 ppm for the aldehyde proton

-

A singlet at approximately 4.5-4.7 ppm for the hydroxymethyl CH₂ group

-

A singlet at approximately 4.0-4.2 ppm for the OH proton (variable, depending on concentration and solvent)

-

A singlet at approximately 6.8-7.0 ppm for the aromatic proton

-

Three singlets between 2.0-2.5 ppm for the three methyl groups

The ¹³C NMR spectrum would display characteristic signals for:

-

The aldehyde carbon at approximately 190-195 ppm

-

The hydroxymethyl carbon at approximately 60-65 ppm

-

The aromatic carbons between 120-145 ppm

-

The methyl carbons at approximately 15-20 ppm

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

-

C=O stretching of the aldehyde at approximately 1680-1700 cm⁻¹

-

O-H stretching of the hydroxyl group at approximately 3200-3400 cm⁻¹

-

C-H stretching of the aldehyde at approximately 2700-2800 cm⁻¹

-

Aromatic C=C stretching at approximately 1600 cm⁻¹

-

C-H stretching of methyl groups at approximately 2900-3000 cm⁻¹

Mass Spectrometry

Mass spectrometry would provide a molecular ion peak at m/z 178, corresponding to the molecular formula C₁₁H₁₄O₂. Fragmentation patterns would likely include loss of the hydroxymethyl group (M-31) and cleavage of the aldehyde group (M-29).

Chromatographic Analysis

For purification and analysis, the following techniques would be applicable:

-

High-Performance Liquid Chromatography (HPLC): Using C18 reversed-phase columns with methanol/water or acetonitrile/water mobile phases

-

Gas Chromatography (GC): After appropriate derivatization of the hydroxyl group

-

Thin-Layer Chromatography (TLC): Using silica gel plates with hexane/ethyl acetate solvent systems

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing efficient and scalable synthetic routes to 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde. Potential areas include:

-

Green chemistry approaches with reduced environmental impact

-

Catalytic methods for selective functionalization

-

One-pot multi-step procedures to improve efficiency

Applications Development

The unique structure of this compound suggests several promising research directions:

-

Exploration of its potential in pharmaceutical development

-

Investigation of its utility in materials science

-

Development of novel synthetic methodologies using this compound as a platform

Biological Activity Screening

Comprehensive screening of the compound's biological activities could reveal new therapeutic applications or biochemical tools. Areas of investigation might include:

-

Antimicrobial activity assessment

-

Enzymatic inhibition studies

-

Evaluation of antioxidant capacity

-

Investigation of cellular signaling effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume